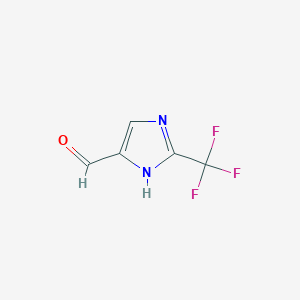
2-(Trifluoromethyl)-1H-imidazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)-1H-imidazole-5-carbaldehyde is a chemical compound characterized by the presence of a trifluoromethyl group attached to an imidazole ring, with an aldehyde functional group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of imidazole derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst . The reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of advanced catalysts and optimized reaction conditions is crucial for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Trifluoromethyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products:
Oxidation: 2-(Trifluoromethyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(Trifluoromethyl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)-1H-imidazole-5-carbaldehyde has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to increased potency and selectivity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, further modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Trifluoromethylbenzaldehyde: Similar in structure but with a benzene ring instead of an imidazole ring.
Trifluoromethylpyridine: Contains a pyridine ring with a trifluoromethyl group.
Trifluoromethylpyrazole: Features a pyrazole ring with a trifluoromethyl group.
Uniqueness: 2-(Trifluoromethyl)-1H-imidazole-5-carbaldehyde is unique due to the combination of the trifluoromethyl group and the imidazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of molecules with specific biological activities and improved pharmacokinetic profiles .
Biologische Aktivität
2-(Trifluoromethyl)-1H-imidazole-5-carbaldehyde is a heterocyclic compound notable for its unique combination of functional groups, particularly the trifluoromethyl and aldehyde groups. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and therapeutic applications.
- Molecular Formula : CHFNO
- Molecular Weight : 164.09 g/mol
- Structural Features : Contains a five-membered imidazole ring with two nitrogen atoms, enhancing its chemical reactivity and biological interaction potential.
Antimicrobial Properties
Research indicates that compounds containing imidazole rings, including this compound, exhibit significant antimicrobial properties. Preliminary studies have shown its effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups, such as trifluoromethyl or aldehyde groups, is essential for enhancing antibacterial activity .
Interaction with Biological Macromolecules
Interaction studies suggest that this compound may bind to enzymes or receptors involved in metabolic pathways. This interaction could position the compound as a lead for drug development, particularly in targeting specific biological systems.
Structure-Activity Relationship (SAR)
The structure-activity relationship of imidazole derivatives highlights the importance of specific functional groups in modulating biological activity. For instance, the trifluoromethyl group enhances lipophilicity and bioavailability, potentially improving pharmacological profiles. Studies have shown that the inclusion of the trifluoromethyl group can significantly increase the potency of drugs by altering their interactions with biological targets .
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-(Trifluoromethyl)-1H-imidazole | 3468-69-8 | 0.82 |
| 5-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid | 915230-46-5 | 0.85 |
| (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol | 1785198-45-9 | 0.82 |
| 4-Methyl-2-(trifluoromethyl)-1H-imidazole-5-carbaldehyde | 1367976-87-1 | 0.80 |
Antibacterial Activity
A study conducted on analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole demonstrated promising antibacterial effects against MRSA. The findings indicated that the presence of two aryl rings and an electron-withdrawing group at C-2 was crucial for achieving significant antibacterial activity .
Therapeutic Potential
In another investigation, compounds similar to this compound were evaluated for their potential as therapeutic agents against various diseases. The results highlighted their efficacy in inhibiting key enzymes involved in disease pathways, suggesting a broader application in drug design and development .
Eigenschaften
CAS-Nummer |
944905-30-0 |
|---|---|
Molekularformel |
C5H3F3N2O |
Molekulargewicht |
164.09 g/mol |
IUPAC-Name |
2-(trifluoromethyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)4-9-1-3(2-11)10-4/h1-2H,(H,9,10) |
InChI-Schlüssel |
AYFRYBPCFVPYIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=N1)C(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















